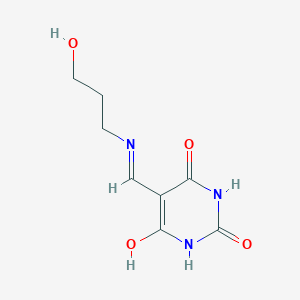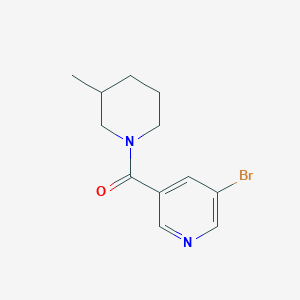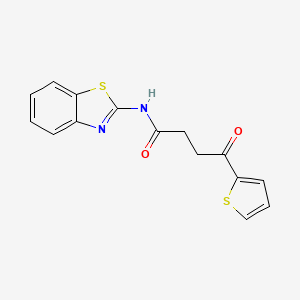
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione, also known as HHPD, is a pyrimidine derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions for research have been explored.
Mécanisme D'action
The mechanism of action of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various diseases. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has also been shown to have neuroprotective effects, including the improvement of cognitive function and the prevention of neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit key enzymes and signaling pathways, and its neuroprotective effects. The limitations of using 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione in lab experiments include the variability in yield and purity depending on the synthesis method used, and the need for further studies to fully understand its mechanism of action and safety profile.
Orientations Futures
For research on 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione include the exploration of its potential therapeutic applications in other diseases, the optimization of its synthesis method to improve yield and purity, the identification of its molecular targets and signaling pathways, and the evaluation of its safety profile in preclinical and clinical studies. Additionally, the development of 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione derivatives and analogs may lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been synthesized using different methods, including the reaction of uracil with 3-aminopropyl alcohol and formaldehyde, and the reaction of uracil with 3-chloropropionaldehyde and sodium borohydride. The yield and purity of the synthesized compound vary depending on the method used.
Applications De Recherche Scientifique
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In neurodegenerative disorders, 6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-3-1-2-9-4-5-6(13)10-8(15)11-7(5)14/h4,12H,1-3H2,(H3,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRCENCXKCNLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(3-hydroxypropyliminomethyl)-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
![3-[(4-Ethylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7467299.png)
![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)
![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![[2-(3-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467339.png)

![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)